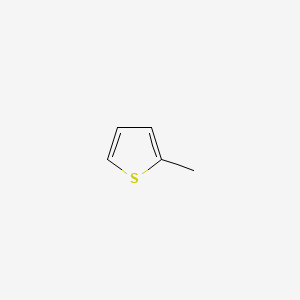

2-Methylthiophene

説明

This compound has been reported in Xanthopappus subacaulis, Psidium guajava, and Solanum lycopersicum with data available.

This compound is a metabolite found in or produced by Saccharomyces cerevisiae.

Structure

3D Structure

特性

IUPAC Name |

2-methylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6S/c1-5-3-2-4-6-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQQBUAPQHNYYRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3060291 | |

| Record name | Thiophene, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3060291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear colorless liquid; [Sigma-Aldrich MSDS], Liquid | |

| Record name | 2-Methylthiophene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19654 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-Methylthiophene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033118 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

112.00 °C. @ 760.00 mm Hg | |

| Record name | 2-Methylthiophene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033118 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

112.6 mg/L @ 25 °C (exp) | |

| Record name | 2-Methylthiophene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033118 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vapor Pressure |

24.9 [mmHg] | |

| Record name | 2-Methylthiophene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19654 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

554-14-3, 25154-40-9 | |

| Record name | 2-Methylthiophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=554-14-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methylthiophene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000554143 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiophene, methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025154409 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiophene, 2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Thiophene, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3060291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methylthiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.240 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYLTHIOPHENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7115JAP77A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Methylthiophene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033118 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-63.4 °C | |

| Record name | 2-Methylthiophene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033118 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Methylthiophene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Methylthiophene (B1210033) (CAS No: 554-14-3), a heterocyclic organic compound with significant applications in the chemical and pharmaceutical industries. This document details its physicochemical properties, synthesis and purification protocols, and analytical methodologies. Furthermore, it explores the known biological activities of thiophene (B33073) derivatives and discusses the metabolic pathways of related compounds, offering insights into the potential toxicological and pharmacological profiles of this compound.

Introduction

This compound, also known as α-methylthiophene or 2-thiotolene, is a colorless, flammable liquid with the chemical formula C₅H₆S.[1][2] It is a member of the thiophene family, a class of sulfur-containing heterocyclic compounds that are important scaffolds in medicinal chemistry and materials science.[3] this compound serves as a versatile intermediate in the synthesis of various pharmaceuticals, agrochemicals, and flavoring agents.[2] This guide aims to provide a detailed technical resource for professionals working with this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the tables below for easy reference and comparison.

Table 1: General Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 554-14-3 | [1] |

| Molecular Formula | C₅H₆S | [1] |

| Molecular Weight | 98.17 g/mol | |

| Appearance | Colorless to light yellow liquid | [4] |

| Odor | Characteristic, thiophene-like |

Table 2: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Melting Point | -63 °C | |

| Boiling Point | 113 °C | |

| Density | 1.014 g/mL at 25 °C | |

| Vapor Pressure | 47.6 mmHg at 37.7 °C | |

| Flash Point | 15 °C (closed cup) | |

| Refractive Index | n20/D 1.52 | |

| Solubility in Water | Insoluble | |

| Solubility in Organic Solvents | Soluble in ethanol, ether, and other common organic solvents. |

Synthesis and Purification

Several methods have been reported for the synthesis of this compound. Two common laboratory and industrial scale preparations are outlined below.

Synthesis via Wolff-Kishner Reduction

This compound can be synthesized from thiophene-2-carboxaldehyde through a Wolff-Kishner reduction. This method involves the conversion of the aldehyde to a hydrazone, followed by treatment with a strong base at elevated temperatures.[2]

-

Hydrazone Formation:

-

In a round-bottom flask equipped with a reflux condenser, dissolve thiophene-2-carboxaldehyde in an appropriate solvent such as ethanol.

-

Add hydrazine (B178648) hydrate (B1144303) in a slight molar excess.

-

Reflux the mixture for 1-2 hours to ensure complete formation of the hydrazone.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

-

Reduction to this compound:

-

To the crude hydrazone, add a high-boiling point solvent like diethylene glycol and a strong base such as potassium hydroxide (B78521) pellets.

-

Heat the mixture to a temperature of 180-200 °C. The hydrazone will decompose, releasing nitrogen gas and forming this compound.

-

The product can be distilled directly from the reaction mixture.

-

Collect the distillate and wash it with dilute acid to remove any remaining hydrazine, followed by a wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.

-

Commercial Synthesis

The commercial production of this compound often involves the vapor-phase dehydrogenation of a mixture of 1-pentanol (B3423595) and carbon disulfide over a metal oxide catalyst at high temperatures.[2]

Purification

Crude this compound can be purified by fractional distillation under atmospheric or reduced pressure to achieve high purity (≥98%).

-

Apparatus Setup:

-

Assemble a fractional distillation apparatus with a Vigreux or packed column to ensure efficient separation.

-

Use a heating mantle with a magnetic stirrer for uniform heating.

-

-

Distillation Procedure:

-

Charge the distillation flask with the crude this compound and a few boiling chips.

-

Gradually heat the flask to the boiling point of this compound (113 °C at atmospheric pressure).

-

Discard the initial forerun, which may contain lower-boiling impurities.

-

Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound.

-

Monitor the purity of the collected fractions using Gas Chromatography (GC).

-

Analytical Methods

The identity and purity of this compound are typically confirmed using a combination of spectroscopic and chromatographic techniques.

Table 3: Analytical Data for this compound

| Technique | Key Observations | Reference(s) |

| ¹H NMR (CDCl₃) | δ ~2.5 (s, 3H, -CH₃), ~6.7-7.2 (m, 3H, thiophene ring protons) | [1][5] |

| ¹³C NMR (CDCl₃) | δ ~15 (CH₃), ~123-140 (thiophene ring carbons) | [1] |

| GC-MS | Molecular ion peak (M⁺) at m/z = 98, characteristic fragmentation pattern. | [6] |

| FTIR | C-H stretching (aromatic and aliphatic), C=C stretching (aromatic), C-S stretching. | [1] |

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile solvent such as dichloromethane (B109758) or hexane.

-

Instrumentation: Use a gas chromatograph coupled to a mass spectrometer (GC-MS) with a suitable capillary column (e.g., DB-5ms).

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 200 °C at 10 °C/min.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 35-300.

-

Biological Activity and Signaling Pathways

While specific studies on the direct interaction of this compound with biological signaling pathways are limited, the broader class of thiophene derivatives exhibits a wide range of pharmacological activities. Thiophene-containing compounds have been investigated for their potential as anticancer, anti-inflammatory, antiviral, and antimicrobial agents.[3][7]

The metabolic fate of thiophene derivatives often involves cytochrome P450-mediated oxidation of the sulfur atom, which can lead to the formation of reactive intermediates.[8] The hydrodesulfurization of this compound is a well-studied reaction in the context of petroleum refining and involves a complex reaction network.[9]

Visualizations

Diagram 1: Synthesis of this compound via Wolff-Kishner Reduction

Caption: Synthetic pathway for this compound.

Diagram 2: Experimental Workflow for Purification and Analysis

Caption: Purification and analysis workflow.

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is harmful if swallowed or inhaled.[10] Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this chemical. Store in a cool, dry, and well-ventilated area away from sources of ignition.

Conclusion

This technical guide provides a comprehensive overview of the key properties, synthesis, purification, and analysis of this compound. The compiled data and protocols are intended to be a valuable resource for researchers and professionals in the fields of chemistry and drug development. While the specific biological signaling pathways involving this compound are an area for future investigation, the broader context of thiophene chemistry suggests its potential for further exploration in medicinal and materials science applications.

References

- 1. This compound | C5H6S | CID 11126 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound Analytical Standard High Purity & Affordable Price [nacchemical.com]

- 5. This compound(554-14-3) 1H NMR spectrum [chemicalbook.com]

- 6. 2-methiopropamine, a thiophene analogue of methamphetamine: studies on its metabolism and detectability in the rat and human using GC-MS and LC-(HR)-MS techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. 2-(Chloromethyl)thiophene synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to 2-Methylthiophene: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylthiophene (B1210033) is an organosulfur compound and a derivative of thiophene (B33073), a five-membered aromatic ring containing a sulfur atom. It is a colorless, flammable liquid with the chemical formula CH₃C₄H₃S.[1] this compound and its derivatives are of significant interest in medicinal chemistry and materials science due to the versatile reactivity of the thiophene ring.[2][3] The thiophene moiety is considered a "privileged pharmacophore" and is present in numerous FDA-approved drugs.[2] This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols, and its relevance in synthetic and medicinal chemistry.

Physical and Chemical Properties

This compound is a colorless to light yellow liquid.[4][5] It is characterized by a sulfurous, onion-like odor.[4] The compound is highly flammable and should be handled with appropriate safety precautions.[1][6]

Quantitative Physical Properties

The key physical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | References |

| Molecular Formula | C₅H₆S | [1][7] |

| Molecular Weight | 98.17 g/mol | [8] |

| Melting Point | -63.4 °C | [1][4][8] |

| Boiling Point | 112-113 °C | [1][4][5][9] |

| Density | 1.014 - 1.02 g/cm³ at 20-25 °C | [1][4][10] |

| Refractive Index (n20/D) | 1.52 | [4][9][10] |

| Vapor Pressure | 24.9 - 47.6 mmHg at 37.7 °C | [8][10] |

| Flash Point | 7 - 15 °C | [4][9][10] |

| Solubility in Water | 112.6 mg/L at 25 °C (immiscible/slightly soluble) | [5][6][8][11] |

| LogP | 2.33 | [8] |

Spectral Data

Spectroscopic data is crucial for the identification and characterization of this compound.

| Spectrum Type | Key Peaks/Shifts (Solvent: CDCl₃) | References |

| ¹H NMR | δ (ppm): 2.49 (s, 3H, -CH₃), 6.75 (dd, 1H), 6.88 (d, 1H), 7.07 (d, 1H) | [8][12][13][14] |

| ¹³C NMR | δ (ppm): 14.95 (-CH₃), 123.03, 125.14, 126.86, 139.50 | [8][15] |

Synthesis and Reactivity

Synthesis of this compound

One common laboratory synthesis of this compound is through the Wolff-Kishner reduction of thiophene-2-carboxaldehyde.[1][16] Commercially, it can be produced by the vapor-phase dehydrogenation of a 1-pentanol (B3423595) and carbon disulfide (CS₂) mixture.[1][16]

References

- 1. pubs.aip.org [pubs.aip.org]

- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. byjus.com [byjus.com]

- 5. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 6. researchgate.net [researchgate.net]

- 7. chemsynthesis.com [chemsynthesis.com]

- 8. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 9. 2-(Chloromethyl)thiophene synthesis - chemicalbook [chemicalbook.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 12. youtube.com [youtube.com]

- 13. uomus.edu.iq [uomus.edu.iq]

- 14. WO2002094806A1 - Chloromethylation of thiophene - Google Patents [patents.google.com]

- 15. US7462725B2 - Chloromethylation of thiophene - Google Patents [patents.google.com]

- 16. This compound - Wikipedia [en.wikipedia.org]

2-Methylthiophene molecular structure and formula

An In-depth Technical Guide to 2-Methylthiophene: Molecular Structure, Properties, and Applications

Executive Summary

This technical guide provides a comprehensive overview of this compound (CAS No. 554-14-3), a heterocyclic organosulfur compound. It details the molecule's structural and chemical properties, spectroscopic data, synthesis methodologies, and its significance as a building block in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the fields of chemical synthesis and drug discovery, offering tabulated data for easy reference, detailed experimental protocols, and visualizations of its structure and synthesis workflow.

Introduction

This compound is a five-membered aromatic heterocycle, specifically a derivative of thiophene (B33073) with a methyl group at the C2 position.[1] It is a colorless, flammable liquid with the chemical formula C₅H₆S.[2] Thiophene and its derivatives are considered "privileged structures" in medicinal chemistry, often serving as bioisosteres for benzene (B151609) rings in biologically active compounds.[3][4] This structural similarity allows thiophene-containing molecules to interact with biological targets while potentially offering improved physicochemical properties.[5] As such, this compound serves as a crucial starting material for the synthesis of a wide array of more complex molecules, including pharmaceuticals, agrochemicals, and flavoring agents.[4][6][7] It is a known Maillard reaction product and has been identified in various natural sources.[1]

Molecular Structure and Formula

This compound is characterized by a planar, five-membered ring containing one sulfur atom and four carbon atoms, with a methyl group substituent.

-

IUPAC Name : this compound[1]

-

Synonyms : alpha-Methylthiophene, 2-Thiotolene[6]

-

SMILES : CC1=CC=CS1[2]

Below is a diagram illustrating the molecular structure of this compound.

Caption: 2D structure of this compound.

Physicochemical and Spectroscopic Properties

The quantitative properties of this compound are summarized in the tables below for easy comparison and reference.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 554-14-3 | [2][8] |

| Molecular Weight | 98.17 g/mol | [1][9] |

| Appearance | Clear colorless to yellow liquid | [2][10] |

| Density | 1.014 - 1.0168 g/cm³ at 25 °C | [2][6][11] |

| Melting Point | -63 °C | [2][6][11] |

| Boiling Point | 112.6 - 113 °C | [2][6][12] |

| Flash Point | 7 - 15 °C (45 - 59 °F) | [6][11][12] |

| Vapor Pressure | 47.6 mmHg at 37.7 °C | [6][11] |

| Water Solubility | Immiscible | [6][10] |

| Refractive Index (n20/D) | 1.52 | [6][11][12] |

| logP | 2.33 | [1][6] |

Table 2: Spectroscopic Data for this compound

| Spectrum Type | Key Peaks / Shifts (Solvent) | Reference(s) |

| ¹H NMR | δ (ppm): 2.49 (s, 3H, -CH₃), 6.75 (dd, 1H), 6.88 (d, 1H), 7.07 (d, 1H) (CDCl₃) | [1][13] |

| ¹³C NMR | δ (ppm): 14.95, 123.03, 125.14, 126.86, 139.50 (CDCl₃) | [1] |

| Mass Spectrum (EI) | m/z: 98 (M+), 97, 83, 59, 53, 45 | [14] |

| Infrared (IR) | Major peaks (cm⁻¹): Data available for vapor phase | [15] |

Synthesis and Manufacturing

This compound can be prepared via several synthetic routes. Commercially, it is often produced by the vapor-phase dehydrogenation of a mixture of 1-pentanol (B3423595) and carbon disulfide.[2] Another established laboratory-scale synthesis is the Wolff-Kishner reduction of thiophene-2-carboxaldehyde.[2]

Experimental Protocol: Wolff-Kishner Reduction of Thiophene-2-carboxaldehyde

This protocol outlines a laboratory procedure for the synthesis of this compound, adapted from established chemical literature.[2][7]

Materials and Reagents:

-

Thiophene-2-carboxaldehyde

-

Hydrazine (B178648) hydrate (B1144303) (85% or higher)

-

Potassium hydroxide (B78521) (KOH)

-

Diethylene glycol (solvent)

-

Nitrogen gas supply

-

Standard glassware for reflux and distillation

-

Heating mantle with temperature control

-

Magnetic stirrer

Procedure:

-

Reaction Setup: Assemble a round-bottom flask equipped with a reflux condenser and a nitrogen inlet. Place the flask in a heating mantle on a magnetic stirrer.

-

Initial Reaction: Charge the flask with thiophene-2-carboxaldehyde, a slight excess of hydrazine hydrate, and diethylene glycol as the solvent.

-

Hydrazone Formation: Heat the mixture to approximately 100-130 °C under a nitrogen atmosphere for 1-2 hours to form the corresponding hydrazone.

-

Addition of Base: After cooling the mixture slightly, carefully add potassium hydroxide pellets. The amount of KOH should be in molar excess relative to the aldehyde.

-

Reduction Step: Re-attach the condenser (now configured for distillation) and slowly heat the mixture. Water and excess hydrazine will distill off.

-

High-Temperature Reflux: Once the initial distillate is removed, reconfigure for reflux and increase the temperature to 180-200 °C. Maintain this temperature for 3-4 hours to facilitate the decomposition of the hydrazone salt and the formation of this compound, which is observed by the evolution of nitrogen gas.

-

Isolation and Purification: Cool the reaction mixture to room temperature. Isolate the product by steam distillation or by pouring the mixture into water and extracting with a suitable organic solvent (e.g., diethyl ether).

-

Drying and Distillation: Dry the organic extracts over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄). Filter off the drying agent and remove the solvent by rotary evaporation. Purify the crude this compound by fractional distillation. The product is collected at its boiling point (112-113 °C).

Caption: Workflow for the synthesis of this compound.

Reactivity and Applications in Drug Development

The thiophene ring in this compound is an electron-rich aromatic system, making it susceptible to electrophilic substitution reactions. The methyl group at the C2 position directs incoming electrophiles primarily to the C5 position.

Role in Medicinal Chemistry

Thiophene derivatives are of significant interest to medicinal chemists due to their wide range of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[5][16] The thiophene nucleus is a key component in numerous FDA-approved drugs, such as the antiplatelet agent Clopidogrel and the antipsychotic Olanzapine.[17]

This compound serves as a valuable precursor for creating more complex substituted thiophenes.[6] For example, it can be used to manufacture 2-chloromethylthiophene, a reactive intermediate for further functionalization.[6][18] The introduction of the thiophene moiety can enhance a drug candidate's metabolic stability and receptor binding affinity. Its role as a bioisostere for the phenyl group allows for the fine-tuning of a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[4]

Safety and Handling

This compound is a highly flammable liquid and vapor.[2][11] It is harmful if swallowed, inhaled, or absorbed through the skin.[1][10]

-

GHS Hazard Statements : H225 (Highly flammable liquid and vapor), H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled).[1][2]

-

Handling : Work should be conducted in a well-ventilated fume hood using spark-proof tools and explosion-proof equipment.[19][20] Personal protective equipment (PPE), including gloves, safety goggles, and appropriate respiratory protection, is mandatory.[11][20]

-

Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids, away from sources of ignition and oxidizing agents.[19]

References

- 1. This compound | C5H6S | CID 11126 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. cognizancejournal.com [cognizancejournal.com]

- 6. This compound | 554-14-3 [chemicalbook.com]

- 7. Cas 554-14-3,this compound | lookchem [lookchem.com]

- 8. Thiophene, 2-methyl- [webbook.nist.gov]

- 9. scbt.com [scbt.com]

- 10. guidechem.com [guidechem.com]

- 11. This compound 98 554-14-3 [sigmaaldrich.com]

- 12. This compound CAS 554-14-3 - Buy this compound, CAS 554-14-3, C5H6S Product on Boss Chemical [bosschemical.com]

- 13. This compound(554-14-3) 1H NMR [m.chemicalbook.com]

- 14. Thiophene, 2-methyl- [webbook.nist.gov]

- 15. spectrabase.com [spectrabase.com]

- 16. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Organic Syntheses Procedure [orgsyn.org]

- 19. This compound(554-14-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 20. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Synthesis of 2-Methylthiophene

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylthiophene (B1210033) is a heterocyclic organic compound that serves as a crucial building block in the synthesis of a wide array of pharmaceuticals, agrochemicals, and specialty materials. Its thiophene (B33073) core, functionalized with a methyl group at the 2-position, provides a versatile scaffold for further chemical modifications. This technical guide offers a comprehensive overview of the principal synthesis routes for this compound, presenting detailed experimental protocols, quantitative data, and visual representations of the reaction pathways to aid researchers in their synthetic endeavors.

Core Synthesis Routes

The synthesis of this compound can be broadly categorized into industrial-scale production methods and laboratory-scale preparations. Industrial routes prioritize cost-effectiveness and high throughput, often employing vapor-phase reactions at elevated temperatures. In contrast, laboratory syntheses offer greater flexibility and are amenable to smaller-scale, high-purity production. This guide will detail three primary methods: a commercial vapor-phase synthesis, the laboratory-standard Wolff-Kishner reduction, and a versatile organometallic cross-coupling approach.

Vapor-Phase Synthesis from 1-Pentanol (B3423595) and Carbon Disulfide (Industrial Method)

The commercial synthesis of this compound often involves the vapor-phase reaction of a C5 feedstock, such as 1-pentanol, with a sulfur source, typically carbon disulfide, over a solid-phase catalyst at high temperatures.[1] This method is analogous to the industrial production of thiophene from n-butanol and carbon disulfide. The reaction proceeds via a dehydrogenation and cyclization mechanism.

Reaction Pathway

Caption: Industrial vapor-phase synthesis of this compound.

Experimental Protocol (Representative)

A vaporized stream of 1-pentanol and carbon disulfide is passed through a fixed-bed reactor containing a chromium oxide-based catalyst, often promoted with an alkali or alkaline earth metal carbonate, on a high-surface-area support like gamma-alumina.

-

Catalyst Preparation: A catalyst such as K2CO3-promoted Cr2O3/γ-alumina is prepared and packed into a tubular reactor.

-

Reaction: The reactor is heated to a temperature range of 400-550 °C. A gaseous mixture of 1-pentanol and carbon disulfide, typically in a molar ratio of 1:1 to 1:2, is introduced into the reactor.

-

Work-up: The product stream exiting the reactor is cooled to condense the liquid products. The organic phase is separated from any aqueous phase and unreacted starting materials.

-

Purification: The crude this compound is purified by fractional distillation.

Quantitative Data

| Parameter | Value | Reference |

| Starting Materials | 1-Pentanol, Carbon Disulfide | [1] |

| Catalyst | K2CO3-promoted Cr2O3/γ-alumina (analogous) | |

| Temperature | 400 - 550 °C | |

| Pressure | Atmospheric | |

| Yield | High (specifics proprietary) | |

| Purity | 98 wt% (commercial grade) |

Wolff-Kishner Reduction of 2-Thiophenecarboxaldehyde (Laboratory Scale)

A classic and reliable laboratory method for the synthesis of this compound is the Wolff-Kishner reduction of 2-thiophenecarboxaldehyde.[1] This reaction involves the conversion of the aldehyde functional group to a methyl group via a hydrazone intermediate under basic conditions. The Huang-Minlon modification, which uses a high-boiling solvent like ethylene (B1197577) glycol, allows the reaction to be performed at atmospheric pressure.

Reaction Pathway

Caption: Wolff-Kishner reduction of 2-thiophenecarboxaldehyde.

Experimental Protocol

This protocol is adapted from the procedure described by King and Nord in the Journal of Organic Chemistry.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a thermometer, combine 2-thiophenecarboxaldehyde (0.25 mol), 85% hydrazine hydrate (50 mL), and ethylene glycol (200 mL).

-

Hydrazone Formation: Heat the mixture to 130-160 °C to distill off water and excess hydrazine.

-

Reduction: Cool the reaction mixture to below 60 °C and add potassium hydroxide (B78521) (50 g). Heat the mixture again. A vigorous reaction with the evolution of nitrogen will occur at 90-100 °C.

-

Work-up: After the initial vigorous reaction subsides, reflux the mixture for 15 minutes. Then, distill the this compound from the reaction mixture.

-

Purification: Extract the distillate with ether, wash the ether extract with 6 N hydrochloric acid, and dry over calcium chloride. Remove the ether by distillation and fractionally distill the residue over sodium to obtain pure this compound.

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | 2-Thiophenecarboxaldehyde | |

| Reagents | Hydrazine hydrate (85%), Potassium hydroxide | |

| Solvent | Ethylene glycol | |

| Reaction Temperature | 90 - 160 °C | |

| Reaction Time | ~2 hours | |

| Yield | 78% |

Kumada Cross-Coupling of 2-Bromothiophene (B119243) (Organometallic Route)

Organometallic cross-coupling reactions provide a versatile route to this compound, allowing for the formation of a carbon-carbon bond between the thiophene ring and a methyl group. The Kumada coupling, which utilizes a Grignard reagent, is a representative example. This method involves the preparation of a 2-thienyl Grignard reagent from 2-bromothiophene, followed by a nickel- or palladium-catalyzed reaction with a methylating agent like methyl iodide or dimethyl sulfate.

Reaction Pathway

Caption: Kumada coupling for the synthesis of this compound.

Experimental Protocol (Representative)

This is a general procedure based on standard Kumada coupling protocols.

-

Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), place magnesium turnings (1.2 eq). Add a solution of 2-bromothiophene (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF) dropwise to initiate the formation of 2-thienylmagnesium bromide. The reaction is typically initiated with a small crystal of iodine and gentle warming.

-

Coupling Reaction: To the freshly prepared Grignard reagent, add a palladium or nickel catalyst, such as Pd(PPh3)4 (1-5 mol%). Cool the mixture in an ice bath and add a methylating agent, such as methyl iodide (1.1 eq), dropwise.

-

Work-up: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or GC). Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

-

Purification: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. After removing the solvent under reduced pressure, purify the crude product by column chromatography on silica (B1680970) gel or by distillation.

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | 2-Bromothiophene | |

| Reagents | Magnesium, Methyl iodide | |

| Solvent | Anhydrous Tetrahydrofuran (THF) | |

| Catalyst | Pd(PPh3)4 or Ni(dppp)Cl2 (1-5 mol%) | |

| Reaction Temperature | 0 °C to room temperature | |

| Yield | Moderate to high (typically >70%) |

Summary and Comparison

| Synthesis Route | Starting Materials | Scale | Key Advantages | Key Disadvantages |

| Vapor-Phase Synthesis | 1-Pentanol, Carbon Disulfide | Industrial | Cost-effective for large scale | Requires specialized high-temperature equipment |

| Wolff-Kishner Reduction | 2-Thiophenecarboxaldehyde | Laboratory | High yield, reliable | Use of hazardous hydrazine, high temperatures |

| Kumada Cross-Coupling | 2-Bromothiophene | Laboratory | Versatile, mild conditions | Requires anhydrous conditions, expensive catalysts |

Conclusion

The synthesis of this compound can be achieved through various routes, each with its own set of advantages and limitations. The choice of method depends on the desired scale of production, available resources, and purity requirements. The industrial vapor-phase synthesis is ideal for large-scale manufacturing, while the Wolff-Kishner reduction and Kumada cross-coupling offer reliable and adaptable options for laboratory-scale synthesis. This guide provides the foundational knowledge for researchers to select and implement the most suitable synthetic strategy for their specific needs in the development of novel pharmaceuticals and advanced materials.

References

Commercial Production of 2-Methylthiophene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core commercial production methods for 2-Methylthiophene (B1210033), a vital heterocyclic compound in the pharmaceutical and flavor industries. This document details the primary synthesis routes, including reaction mechanisms, experimental protocols, and quantitative data, to support research, development, and scaling of production.

Introduction

This compound (C₅H₆S) is a colorless, flammable liquid with a characteristic odor. It serves as a crucial building block in the synthesis of various pharmaceuticals and is also utilized as a flavoring agent. The commercial production of this compound is dominated by two primary methodologies: the vapor-phase dehydrogenation of a C5 feedstock with a sulfur source and the Wolff-Kishner reduction of thiophene-2-carboxaldehyde.

Primary Commercial Synthesis Routes

The industrial manufacturing of this compound is achieved through two principal synthetic pathways, each with distinct advantages and operational parameters.

Vapor-Phase Dehydrogenation and Cyclization

This is the major industrial route for the large-scale synthesis of thiophenes, including this compound. The process involves the high-temperature, catalytic reaction of a five-carbon feedstock with a sulfur source.

Reaction Scheme:

A common industrial synthesis involves the vapor-phase reaction of 1-pentanol (B3423595) with carbon disulfide over a metal oxide catalyst.[1] While the exact industrial yields for this compound are proprietary, the synthesis of the parent compound, thiophene (B33073), from n-butanol and carbon disulfide can achieve high selectivity.[2][3]

Reaction Mechanism:

The mechanism for the formation of thiophene from butanol and carbon disulfide is understood to proceed through a series of steps on the catalyst surface:

-

Dehydrogenation: The alcohol is first dehydrogenated to form an aldehyde or a related unsaturated species.

-

Sulfur Exchange: The oxygen atom in the intermediate is exchanged for a sulfur atom from the carbon disulfide.

-

Cyclization and Dehydrogenation: The sulfur-containing intermediate then undergoes cyclization and further dehydrogenation to form the stable aromatic thiophene ring.

Caption: Mechanism of the Wolff-Kishner reduction for this compound synthesis.

Experimental Protocol (Huang-Minlon Modification):

The Huang-Minlon modification is an improved one-pot procedure that is well-suited for industrial applications.

-

Reaction Setup: A reaction vessel equipped with a reflux condenser and a distillation head is charged with thiophene-2-carboxaldehyde, hydrazine (B178648) hydrate (B1144303) (85%), and ethylene (B1197577) glycol.

-

Hydrazone Formation: The mixture is heated to reflux to form the hydrazone.

-

Water Removal: Water and excess hydrazine are removed by distillation.

-

Reduction: Potassium hydroxide (B78521) is added, and the reaction temperature is raised to around 200°C to effect the reduction.

-

Workup and Purification: After the reaction is complete, the mixture is cooled, and the this compound is isolated by extraction and purified by distillation. A reported yield for this method is 78%.

Quantitative Data Summary

The following tables summarize the key quantitative data for the commercial production of this compound.

Table 1: Reactants and Stoichiometry

| Synthesis Route | Key Reactants | Molar Ratio (approx.) |

| Vapor-Phase Dehydrogenation | 1-Pentanol, Carbon Disulfide | 1 : 1 to 1 : 2 |

| Wolff-Kishner Reduction | Thiophene-2-carboxaldehyde, Hydrazine Hydrate, KOH | 1 : 2 : 3 |

Table 2: Reaction Conditions and Performance

| Parameter | Vapor-Phase Dehydrogenation | Wolff-Kishner Reduction (Huang-Minlon) |

| Catalyst | Promoted Cr₂O₃/γ-Al₂O₃ | None (base-mediated) |

| Temperature | 400 - 550 °C | ~200 °C |

| Pressure | Atmospheric | Atmospheric |

| Solvent | None (gas phase) | Ethylene Glycol |

| Typical Yield | High (Proprietary) | ~78% |

| Purity | >98% | >98% |

Conclusion

The commercial production of this compound primarily relies on two robust synthetic strategies. The vapor-phase dehydrogenation and cyclization method is favored for large-scale, continuous production due to its high throughput and efficiency. The Wolff-Kishner reduction offers a reliable and high-yielding alternative, particularly for batch production or when the aldehyde precursor is economically advantageous. The selection of the optimal synthesis route depends on factors such as production scale, raw material availability, and capital investment. This guide provides the foundational knowledge for researchers and professionals to understand and further innovate in the synthesis of this important heterocyclic compound.

References

The Natural Occurrence of 2-Methylthiophene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methylthiophene is a volatile organic compound that contributes to the characteristic aroma and flavor profiles of a diverse range of natural and thermally processed products. This technical guide provides a comprehensive overview of the natural occurrence of this compound, detailing its presence in various food matrices, its formation through biosynthetic and chemical pathways, and standardized methodologies for its detection and quantification. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by consolidating quantitative data, experimental protocols, and diagrammatic representations of relevant pathways to facilitate a deeper understanding of this significant flavor compound.

Introduction

This compound (C₅H₆S) is a sulfur-containing heterocyclic compound that plays a crucial role in the sensory perception of many foods and beverages.[1] Its characteristic aroma is often described as roasted, meaty, and slightly sulfurous, making it a key component in the flavor profiles of cooked meats, roasted coffee, and certain fruits.[2] The formation of this compound is primarily attributed to the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that occurs during thermal processing.[3][4] It is also recognized as a metabolite produced by certain microorganisms, such as the yeast Saccharomyces cerevisiae.[1] Understanding the natural occurrence and formation pathways of this compound is essential for food scientists aiming to optimize flavor development, as well as for researchers in various fields, including drug development, who may encounter this compound in their studies.

Natural Occurrence and Quantitative Data

This compound has been identified in a wide array of natural and processed foods and beverages. Its concentration can vary significantly depending on the food matrix, processing conditions, and storage. The following table summarizes the reported quantitative data for the occurrence of this compound in various sources.

| Food/Beverage | Concentration Range | Reference(s) |

| Grilled and Roasted Beef | up to 0.0076 mg/kg | [1] |

| Roasted Chicken | Trace amounts | [1] |

| Cooked Shrimp | 0.0009 mg/kg | [1] |

| Papaya | up to 0.1 mg/kg | [1] |

| Guava | Present (quantification not specified) | [1] |

| Coffee | Present (quantification not specified) | [1] |

| Whiskey | up to 0.0073 mg/kg | [1] |

Note: The reported concentrations can be influenced by the specific analytical methods used, the variety of the food product, and the processing parameters.

Formation Pathways

The formation of this compound is a complex process involving both chemical and biological pathways. In thermally processed foods, the Maillard reaction is the predominant route, while in fermented products, microbial metabolism is the key contributor.

Maillard Reaction Pathway

The Maillard reaction, a non-enzymatic browning reaction, is a major pathway for the formation of this compound in cooked foods. The reaction is initiated by the condensation of a reducing sugar with an amino acid containing a sulfur group, typically cysteine.[3]

A proposed pathway for the formation of this compound from L-ascorbic acid (a reducing sugar analogue) and L-cysteine is depicted below.[3] The reaction involves the formation of key intermediates such as methylglyoxal (B44143) (MGO) and acetaldehyde, which then react with hydrogen sulfide (B99878) (H₂S) derived from the degradation of cysteine.[3]

Biosynthesis in Saccharomyces cerevisiae

This compound is a known metabolite of the yeast Saccharomyces cerevisiae, a key microorganism in the fermentation of various foods and beverages.[1] The biosynthesis of volatile sulfur compounds in yeast is intricate and linked to the metabolism of sulfur-containing amino acids like cysteine and methionine. While the specific enzymatic steps leading to this compound are not fully elucidated, it is understood to be part of the broader sulfur assimilation and amino acid metabolism pathways.

Experimental Protocols

The accurate detection and quantification of this compound in various matrices require robust analytical methods. Gas chromatography-mass spectrometry (GC-MS) is the most commonly employed technique, often coupled with a pre-concentration step such as headspace solid-phase microextraction (HS-SPME).

Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is a solvent-free extraction technique that is highly effective for the analysis of volatile and semi-volatile compounds in complex matrices.

Materials:

-

SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

-

Headspace vials (e.g., 20 mL) with magnetic screw caps (B75204) and PTFE/silicone septa

-

Heating block or water bath with magnetic stirring capabilities

-

Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

-

Sample Preparation: Homogenize the solid sample (e.g., meat, coffee beans) or weigh a specific amount of the liquid sample (e.g., whiskey) into a headspace vial. For solid samples, a known amount of saturated salt solution (e.g., NaCl) can be added to improve the release of volatile compounds.

-

Internal Standard: Add a known amount of an appropriate internal standard (e.g., a deuterated analogue or a compound with similar chemical properties not present in the sample) to the vial for quantification purposes.

-

Equilibration: Seal the vial and place it in the heating block at a specific temperature (e.g., 60-80°C) for a defined period (e.g., 15-30 minutes) with constant stirring to allow the volatile compounds to partition into the headspace.

-

Extraction: Expose the SPME fiber to the headspace of the vial for a set time (e.g., 20-40 minutes) at the same temperature to allow for the adsorption of the analytes onto the fiber coating.

-

Desorption: Retract the fiber into the needle and immediately introduce it into the hot inlet of the GC for thermal desorption of the analytes onto the analytical column.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Instrumentation:

-

Gas chromatograph equipped with a split/splitless injector and a mass selective detector (MSD).

-

Capillary column suitable for volatile compound analysis (e.g., DB-5ms, HP-INNOWax).

Typical GC-MS Parameters:

| Parameter | Value |

| Injector Temperature | 250 °C |

| Injection Mode | Splitless |

| Carrier Gas | Helium |

| Flow Rate | 1.0 - 1.5 mL/min |

| Oven Temperature Program | Initial temp: 40°C (hold for 2 min), ramp to 150°C at 5°C/min, then to 250°C at 10°C/min (hold for 5 min) |

| Transfer Line Temp | 280 °C |

| Ion Source Temp | 230 °C |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Mass Range | m/z 35-350 |

| Scan Mode | Full Scan and/or Selected Ion Monitoring (SIM) |

Note: These parameters are a starting point and may require optimization based on the specific instrument and application.

Data Analysis:

-

Identification: The identification of this compound is based on the comparison of its retention time and mass spectrum with those of an authentic standard. The characteristic mass fragments for this compound can be used for confirmation.

-

Quantification: The concentration of this compound is determined by creating a calibration curve using standard solutions of known concentrations and the corresponding internal standard. The peak area ratio of the analyte to the internal standard is plotted against the concentration.

Conclusion

This compound is a naturally occurring volatile compound with a significant impact on the flavor and aroma of a wide variety of foods and beverages. Its formation is intricately linked to thermal processing through the Maillard reaction and to microbial metabolism in fermented products. This guide has provided a consolidated resource on the natural occurrence, formation pathways, and analytical methodologies for this compound. The presented quantitative data, detailed experimental protocols, and pathway diagrams are intended to support further research and development in food science, flavor chemistry, and other related scientific disciplines. A deeper understanding of this compound will enable better control over flavor development in food production and provide a valuable knowledge base for scientists encountering this molecule in diverse research areas.

References

- 1. This compound | C5H6S | CID 11126 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Meat flavor generation from different composition patterns of initial Maillard stage intermediates formed in heated cysteine-xylose-glycine reaction systems - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of 2-Methylthiophene: A Technical Guide

This guide provides a comprehensive overview of the spectral data for 2-methylthiophene (B1210033), including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. It is intended for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for molecular characterization.

Quantitative Spectral Data

The following tables summarize the key spectral data for this compound, facilitating easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~7.05 | Doublet of Doublets (dd) | J = 5.1 Hz, 1.2 Hz | H-5 |

| ~6.88 | Doublet of Doublets (dd) | J = 5.1 Hz, 3.3 Hz | H-4 |

| ~6.75 | Doublet of Quartets (dq) | J = 3.3 Hz, 1.1 Hz | H-3 |

| ~2.49 | Doublet | J = 1.1 Hz | -CH₃ |

Solvent: CDCl₃. Instrument frequency can range from 90 MHz to 400 MHz, leading to slight variations in reported shifts. Data compiled from multiple sources.[1][2][3]

Table 2: ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~139.5 | C-2 (quaternary) |

| ~126.9 | C-5 |

| ~125.1 | C-4 |

| ~123.0 | C-3 |

| ~15.0 | -CH₃ |

Solvent: CDCl₃. Data compiled from multiple sources.[2][4][5]

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | C-H stretching (aromatic) |

| ~2950-2850 | Medium-Weak | C-H stretching (methyl) |

| ~1500-1400 | Medium | C=C stretching (thiophene ring) |

| ~1440 | Medium | C-H bending (methyl) |

| ~820 | Strong | C-H out-of-plane bending |

| ~700 | Strong | C-S stretching |

Sample preparation: Neat (Capillary Cell) or ATR. The fingerprint region (below 1500 cm⁻¹) will contain additional complex bands.[2][6]

Mass Spectrometry (MS)

Table 4: Major Mass Fragments for this compound (Electron Ionization)

| Mass-to-Charge Ratio (m/z) | Relative Intensity | Assignment |

| 98 | High | [M]⁺ (Molecular Ion) |

| 97 | Very High (Base Peak) | [M-H]⁺ (Loss of a hydrogen radical) |

| 53 | Medium | [C₄H₅]⁺ |

| 45 | Medium | [CHS]⁺ |

The spectrum is characterized by a prominent molecular ion peak and a base peak corresponding to the loss of a single hydrogen atom.[2][7][8]

Experimental Protocols

The following are generalized experimental methodologies for the acquisition of spectral data for a liquid sample such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A small quantity of this compound (typically 5-25 mg) is dissolved in approximately 0.5-0.7 mL of a deuterated solvent, commonly chloroform-d (B32938) (CDCl₃).[1] A trace amount of tetramethylsilane (B1202638) (TMS) may be added as an internal standard for chemical shift referencing (δ = 0.00 ppm), although modern spectrometers can reference the residual solvent peak.[9]

-

Instrumentation: The solution is transferred to a standard 5 mm NMR tube. The analysis is performed on a high-field NMR spectrometer (e.g., 300 MHz or higher).[1]

-

¹H NMR Acquisition: The instrument is tuned to the proton frequency. A standard one-pulse experiment is typically sufficient. Key parameters include an appropriate number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a spectral width covering the expected range of proton resonances (e.g., 0-12 ppm).[10][11]

-

¹³C NMR Acquisition: The spectrometer is tuned to the carbon-13 frequency. A proton-decoupled experiment (e.g., DEPT or standard broadband decoupled) is used to simplify the spectrum to single lines for each unique carbon environment.[9][12] Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are required compared to ¹H NMR.

-

Data Processing: The resulting Free Induction Decay (FID) is processed using a Fourier Transform to generate the frequency-domain spectrum.[13] Phase and baseline corrections are applied, and the signals are integrated (for ¹H NMR) and referenced.

Infrared (IR) Spectroscopy

-

Sample Preparation (Neat Liquid): For a Fourier Transform Infrared (FTIR) spectrometer, the simplest method involves placing a single drop of neat this compound between two IR-transparent salt plates (e.g., NaCl or KBr). The plates are pressed together to create a thin capillary film.[2]

-

Sample Preparation (ATR): Alternatively, using an Attenuated Total Reflectance (ATR) accessory, a drop of the liquid sample is placed directly onto the ATR crystal (e.g., diamond or ZnSe). This technique requires minimal sample preparation.[14]

-

Background Spectrum: A background spectrum of the empty instrument (or clean salt plates/ATR crystal) is recorded first. This is used to subtract the absorbance from atmospheric CO₂ and H₂O, as well as any absorbance from the sample holder.

-

Sample Spectrum Acquisition: The prepared sample is placed in the instrument's sample compartment, and the IR spectrum is recorded. The instrument passes infrared radiation through the sample and measures the frequencies at which absorption occurs.[15][16]

-

Data Analysis: The final spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹). Characteristic absorption bands are then correlated with specific functional groups and bond vibrations within the molecule.[14][17]

Mass Spectrometry (MS)

-

Sample Introduction: For a volatile liquid like this compound, the sample is typically introduced into the mass spectrometer via a gas chromatography (GC-MS) system or by direct injection into the ion source.[18][19] The sample is vaporized under vacuum.

-

Ionization: The most common method for small organic molecules is Electron Ionization (EI). In the ion source, the gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, creating a positively charged molecular ion ([M]⁺).[18][19]

-

Fragmentation: The excess energy from electron bombardment often causes the molecular ion to break apart into smaller, charged fragments and neutral radicals or molecules. This fragmentation pattern is highly reproducible and characteristic of the molecule's structure.[18]

-

Mass Analysis: The resulting ions (the molecular ion and its fragments) are accelerated into a mass analyzer (e.g., a quadrupole or magnetic sector). The analyzer separates the ions based on their mass-to-charge ratio (m/z).[19]

-

Detection: A detector measures the abundance of ions at each m/z value. The resulting data is plotted as a mass spectrum, which shows the relative intensity of each ion.[19]

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the characterization of an organic compound like this compound using the spectroscopic methods discussed.

Caption: Logical workflow for compound characterization.

References

- 1. This compound(554-14-3) 1H NMR spectrum [chemicalbook.com]

- 2. This compound | C5H6S | CID 11126 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. hmdb.ca [hmdb.ca]

- 4. This compound(554-14-3) 13C NMR spectrum [chemicalbook.com]

- 5. spectrabase.com [spectrabase.com]

- 6. spectrabase.com [spectrabase.com]

- 7. Thiophene, 2-methyl- [webbook.nist.gov]

- 8. dev.spectrabase.com [dev.spectrabase.com]

- 9. C-13 nmr spectrum of 2-methylbutane analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of isopentane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. 6.5 NMR Theory and Experiment – Organic Chemistry I [kpu.pressbooks.pub]

- 12. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 13. organicchemistrydata.org [organicchemistrydata.org]

- 14. amherst.edu [amherst.edu]

- 15. Experimental Design [web.mit.edu]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. webassign.net [webassign.net]

- 18. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 19. chem.libretexts.org [chem.libretexts.org]

Solubility of 2-Methylthiophene in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-methylthiophene (B1210033) in various organic solvents. Understanding the solubility of this compound is critical for its application in organic synthesis, materials science, and particularly in drug development, where the thiophene (B33073) moiety is a recognized privileged structure. This document compiles available quantitative and qualitative solubility data, details experimental protocols for solubility determination, and provides a visualization of the metabolic fate of the thiophene ring, a key consideration in pharmacology.

Core Data Presentation: Quantitative Solubility

The quantitative solubility of this compound has been reported in a limited number of solvents. The available data at 25 °C is summarized in the table below for ease of comparison.

| Solvent | Temperature (°C) | Solubility (g/L) | Reference |

| Water | 25 | 0.1126 | [1][2] |

| Ethanol (B145695) | 25 | 285.8 | [3] |

| Methanol | 25 | 217.88 | [3] |

| Isopropanol | 25 | 230.11 | [3] |

It is important to note that this compound is generally described as being soluble or miscible with a wide range of common organic solvents, including ethanol and ether.[4][5] The principle of "like dissolves like" suggests that this compound, a weakly polar compound, will exhibit good solubility in other weakly polar and non-polar organic solvents such as toluene, benzene, chloroform, and diethyl ether. For precise applications, experimental determination of solubility in the specific solvent of interest is highly recommended.

Experimental Protocols: Determining Solubility

For applications requiring precise solubility data, the following experimental protocols, adapted from established methodologies, can be employed to determine the solubility of this compound, a liquid solute, in an organic solvent.[6][7][8][9]

Method 1: The Shake-Flask Method with Gas Chromatography (GC) Analysis

This method is a reliable technique for determining the equilibrium solubility of a liquid in a liquid solvent.

Materials:

-

This compound (high purity)

-

Selected organic solvent (high purity)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Thermostatically controlled shaker or incubator

-

Gas chromatograph (GC) with a suitable detector (e.g., Flame Ionization Detector - FID) and a capillary column appropriate for the separation of this compound and the solvent.

-

Syringes for GC injection

-

Vials with septa

Procedure:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound in the chosen solvent at known concentrations. These will be used to create a calibration curve.

-

Equilibration: In a series of sealed vials, add a known excess amount of this compound to a known volume of the organic solvent. The presence of a separate phase of this compound is necessary to ensure saturation.

-

Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally by taking samples at different time points until the concentration of this compound in the solvent phase remains constant.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the constant temperature until the two phases have clearly separated.

-

Sampling: Carefully withdraw a known volume of the solvent phase (the supernatant) using a syringe. It is crucial to avoid disturbing the undissolved this compound phase.

-

Dilution: Dilute the withdrawn sample with the pure solvent to a concentration that falls within the linear range of the GC calibration curve.

-

GC Analysis: Inject a known volume of the diluted sample and the standard solutions into the GC.

-

Quantification: Use the calibration curve to determine the concentration of this compound in the diluted sample. Calculate the original concentration in the saturated solution by accounting for the dilution factor. This concentration represents the solubility of this compound in the solvent at the specified temperature.

Mandatory Visualization: Metabolic Pathways of the Thiophene Ring

In the context of drug development, understanding the metabolic fate of a molecule is paramount. Thiophene and its derivatives, including this compound, can undergo metabolic activation, primarily through cytochrome P450 (CYP450) enzymes.[4][10][11][12] The two major proposed metabolic pathways are S-oxidation and epoxidation, which can lead to the formation of reactive metabolites.[10][11][12]

References

- 1. This compound | C5H6S | CID 11126 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-methyl thiophene, 554-14-3 [thegoodscentscompany.com]

- 3. scent.vn [scent.vn]

- 4. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-Chloro-5-methylthiophene Supplier & Manufacturer China | CAS 13715-65-8 | High Purity Chemical Exporter [quinoline-thiophene.com]

- 6. solubility experimental methods.pptx [slideshare.net]

- 7. researchgate.net [researchgate.net]

- 8. youtube.com [youtube.com]

- 9. lup.lub.lu.se [lup.lub.lu.se]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

A Comprehensive Technical Guide to the Thermodynamic Properties of 2-Methylthiophene

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the thermodynamic properties of 2-Methylthiophene. The information is curated to be a vital resource for researchers, scientists, and professionals in drug development, offering precise data, detailed experimental methodologies, and visualizations of relevant biological pathways.

Core Thermodynamic Properties

The thermodynamic properties of this compound have been determined through various experimental and computational methods. A summary of these key quantitative data is presented below for easy reference and comparison.

Table 1: Fundamental Thermodynamic and Physical Properties of this compound

| Property | Value | Unit | Reference |

| Molecular Formula | C₅H₆S | - | [1][2] |

| Molecular Weight | 98.17 | g/mol | [1] |

| Boiling Point | 112.0 - 113.0 | °C | [3] |

| Melting Point | -63.4 | °C | [1] |

| Density (at 25 °C) | 1.014 | g/mL | [3] |

| Refractive Index (n20/D) | 1.52 | - | [3] |

| Vapor Pressure (at 37.7 °C) | 47.6 | mmHg | [3] |

Table 2: Enthalpy and Entropy Data for this compound

| Property | Value | Unit | State | Reference |

| Standard Molar Enthalpy of Formation (ΔfH⁰) | 44.6 | kJ/mol | Liquid | [4] |

| Standard Molar Enthalpy of Formation (ΔfH⁰) | 83.5 | kJ/mol | Gas | [4] |

| Standard Molar Entropy (S⁰) | 218.5 | J/(mol·K) | Liquid | [4] |

| Enthalpy of Fusion (ΔfusH) | 2263 | cal/mol | - | [5] |

| Entropy of Fusion (ΔfusS) | 53.62 | J/(mol·K) | - | [6] |

| Enthalpy of Vaporization (ΔvapH) | 11651 - 3.937T - 1.364x10⁻²T² | cal/mol | - | [5] |

Table 3: Heat Capacity of this compound

| State | Temperature Range (°K) | Heat Capacity (Cp) Equation | Unit | Reference |

| Liquid | 213 - 344 | 45.85 - 0.1754T + 6.772x10⁻⁴T² - 6.771x10⁻⁷T³ | cal deg⁻¹ mole⁻¹ | [5] |

| Vapor | 375 - 473 | -1.745 + 9.562x10⁻²T - 4.420x10⁻⁵T² | cal deg⁻¹ mole⁻¹ | [5] |

| Liquid (at 298.15 K) | 298.15 | 149.8 | J/(mol·K) | [4] |

Experimental Protocols

The determination of the thermodynamic properties of this compound relies on precise experimental techniques. Below are detailed methodologies for key experiments.

Adiabatic Calorimetry for Heat Capacity Measurement

Adiabatic calorimetry is a fundamental technique for determining the heat capacity of a substance. The following protocol outlines the general procedure used in such measurements.

Caption: Workflow for Adiabatic Calorimetry.

Detailed Steps:

-

Sample Preparation: A high-purity sample of this compound is required. The sample is typically purified by distillation and then degassed to remove any dissolved gases. A precisely weighed amount of the sample is then hermetically sealed in a calorimeter vessel.

-

Calorimeter Setup: The calorimeter vessel is placed within an adiabatic shield. The temperature of the shield is controlled to match the temperature of the sample vessel, minimizing heat exchange with the surroundings.

-

Measurement: The sample is cooled to the desired starting temperature. A known quantity of electrical energy is supplied to a heater within the sample vessel, causing a small increase in temperature. The temperature change is precisely measured using a platinum resistance thermometer.

-

Data Calculation: The heat capacity of the sample is calculated from the amount of energy supplied and the observed temperature rise. This process is repeated across the desired temperature range to obtain the heat capacity as a function of temperature.[7]

Bomb Calorimetry for Enthalpy of Combustion

Rotating-bomb calorimetry is employed to determine the enthalpy of combustion of organic sulfur compounds like this compound.

Caption: Workflow for Bomb Calorimetry.

Detailed Steps:

-

Sample Preparation: A precisely weighed sample of this compound is placed in a crucible inside a high-pressure stainless steel vessel, known as a "bomb." A small, known amount of water is added to the bomb to dissolve the combustion products. The bomb is then sealed and pressurized with pure oxygen to approximately 30 atm.

-

Combustion: The bomb is submerged in a known quantity of water in a calorimeter. The sample is ignited by passing an electric current through a fuse wire. The heat released by the combustion reaction is absorbed by the bomb and the surrounding water, causing a temperature increase.

-

Temperature Measurement: The temperature of the water is carefully monitored and recorded before and after combustion to determine the temperature change.

-

Calculation: The heat of combustion is calculated from the temperature change, the heat capacity of the calorimeter system (which is determined by burning a standard substance like benzoic acid), and corrections for the heat of ignition of the fuse and the formation of sulfuric acid from the sulfur in the sample.[8][9][10]

Biological Significance for Drug Development

For drug development professionals, understanding the metabolic fate of a molecule is critical. Thiophene (B33073) derivatives, including this compound, can undergo metabolic activation by cytochrome P450 (CYP) enzymes, which can lead to the formation of reactive metabolites. This is a crucial consideration in assessing the potential toxicity of drug candidates containing a thiophene moiety.

Metabolic Activation Pathway of Thiophene Derivatives

The primary metabolic pathway for many thiophene-containing compounds involves oxidation by cytochrome P450 enzymes. This can lead to the formation of reactive thiophene-S-oxides or thiophene epoxides.[11] These electrophilic intermediates can covalently bind to cellular macromolecules, such as proteins, which is a potential mechanism of toxicity.[12][13][14]

Caption: Metabolic Activation of this compound.

This metabolic activation pathway highlights a key area of investigation in the safety assessment of any new drug candidate containing a thiophene ring. Understanding the specific CYP isoforms involved and the propensity for reactive metabolite formation is essential for predicting and mitigating potential adverse drug reactions.

References